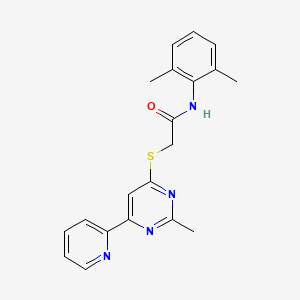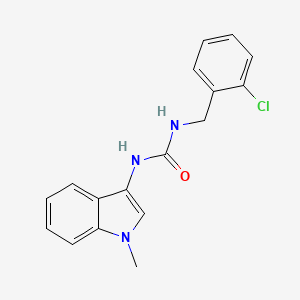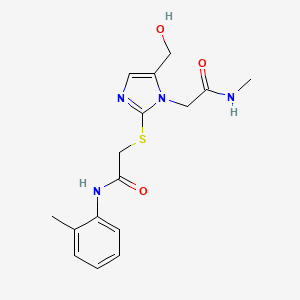
2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to "2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide" typically involves multi-step synthetic routes starting from basic imidazole or acetamide derivatives. For example, a study demonstrated the synthesis of complex acetamide derivatives through reactions involving chloroacetamide intermediates with imidazole-functionalized compounds, facilitated by condensation reactions or using carbodiimide chemistry for amide bond formation (Modder et al., 2010). These methodologies highlight the versatility of synthetic approaches to access a wide variety of imidazole and acetamide-containing molecules.
Molecular Structure Analysis
The molecular structure of imidazole and acetamide-containing compounds, similar to the target molecule, often features significant conformational flexibility and the presence of multiple functional groups that can engage in hydrogen bonding and other non-covalent interactions. These structural characteristics can influence the molecule's reactivity, binding affinity to biological targets, and overall physicochemical properties. Advanced analytical techniques such as NMR, IR spectroscopy, and X-ray crystallography are crucial for elucidating the precise structural details of these compounds (Yu et al., 2014).
Chemical Reactions and Properties
The presence of imidazole and acetamide functionalities within the same molecule opens up a plethora of chemical reactions, enabling the synthesis of a wide range of derivatives. For instance, imidazole rings can participate in nucleophilic substitution reactions, while acetamide groups can be involved in acylation, deacylation, and other transformations relevant to synthesizing pharmacologically active compounds. The thioether linkage in such molecules also adds to their reactivity, allowing for further modifications through oxidation, alkylation, and other thioether-specific reactions (Jasiński et al., 2008).
Physical Properties Analysis
The physical properties of "2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide" and related compounds, such as solubility, melting point, and stability, are significantly influenced by their molecular structure. The hydrophobic and hydrophilic balance provided by different functional groups affects their solubility in various solvents, which is crucial for their application in biological systems or as pharmaceutical agents. Thermal stability and melting point data are essential for understanding the compound's behavior under different conditions and for designing appropriate formulation strategies (Duran & Canbaz, 2013).
Chemical Properties Analysis
The chemical properties of imidazole and acetamide-containing molecules, including their acidity, basicity, reactivity towards nucleophiles and electrophiles, and potential for forming hydrogen bonds, are critical for their biological activity and interactions with other molecules. Studies focusing on the pKa values and reactivity patterns of these compounds provide insights into their chemical behavior, which is essential for their application in drug design and synthesis of novel materials (Duran et al., 2013).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Transformations
Researchers have explored the synthesis and transformation of compounds structurally related to 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide. For instance, Jasiński et al. (2008) described the synthesis of new optically active 1H-imidazole 3-oxides with a substituted acetate group at N(1) as the chiral unit. They demonstrated that selected examples of N-oxides could be transformed into 2,3-dihydro-1H-imidazole-2-thione derivatives via a sulfur-transfer reaction. Furthermore, they showed that reaction of the (1H-imidazol-1-yl)acetates with primary amines yielded the corresponding acetamides (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Antibacterial and Anticonvulsant Activities
Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized several derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, including compounds structurally similar to the target molecule. These compounds were evaluated for their antibacterial activity and were found to have significant activity (Ramalingam, Ramesh, & Sreenivasulu, 2019). Additionally, Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives and determined their anticonvulsant activity against seizures induced by maximal electroshock. In this series, 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide was identified as the most active compound (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Catalytic Applications
Serafimidou, Stamatis, and Louloudi (2008) synthesized an acetamide derivative bearing two terminal imidazole rings. This biomimetic ligand, N-[2-(1H-imidazol-4-yl)-ethyl]-2-({[2-(1H-imidazol-4-yl)-ethylcarbamoyl]-methyl}-amino)-acetamide, was also grafted on a silica surface and formed metal complexes with manganese(II) ions. These complexes were evaluated as catalysts for alkene epoxidation with H2O2, demonstrating the potential catalytic applications of similar compounds (Serafimidou, Stamatis, & Louloudi, 2008).
pKa Determination and Structural Analysis
Duran and Canbaz (2013) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivative compounds and confirmed their structures via NMR and IR spectroscopy. They determined the acidity constants (pKa values) of these acetamide derivatives, providing valuable information about their chemical behavior and potential applications (Duran & Canbaz, 2013).
Safety And Hazards
This involves studying the potential risks associated with the compound. It includes its toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves speculating on potential future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be developed.
I hope this helps! If you have any other questions, feel free to ask.
Eigenschaften
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11-5-3-4-6-13(11)19-15(23)10-24-16-18-7-12(9-21)20(16)8-14(22)17-2/h3-7,21H,8-10H2,1-2H3,(H,17,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKKOTJIMMQCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=C(N2CC(=O)NC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2498940.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498941.png)
![4-chloro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2498943.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide](/img/structure/B2498944.png)
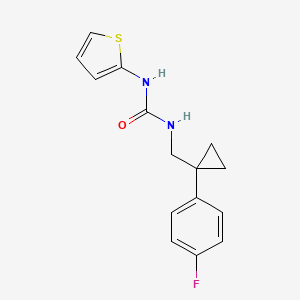
![4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2498948.png)
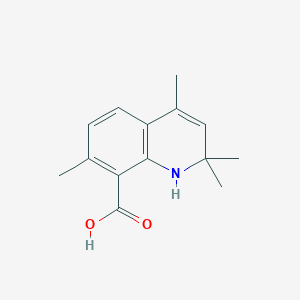
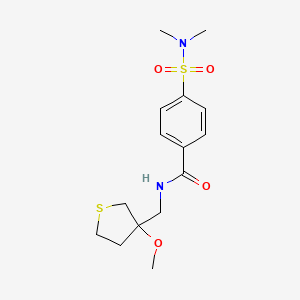
![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
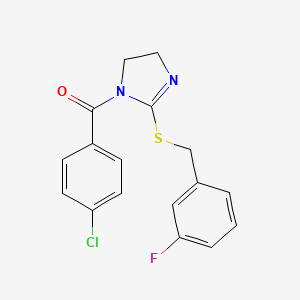
![1,3,6,7-tetramethyl-8-octyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498953.png)

